Amaninamide, deoxy-ile(3)-ala(7)- is a synthetic analog of the naturally occurring amatoxins, which are highly toxic compounds derived from certain mushroom species, particularly those in the genus Amanita. These compounds are known for their potent inhibition of RNA polymerase II, a critical enzyme in eukaryotic transcription. The specific structure of Amaninamide includes modifications at the isoleucine and alanine residues, which influence its biochemical properties and toxicity.
Amaninamide is synthesized through various chemical methods that mimic the natural biosynthetic pathways of amatoxins. These methods are often derived from studies focused on structure-activity relationships within the amatoxin series, which have been extensively researched due to their potential therapeutic applications and toxicological implications .
Amaninamide falls under the category of cyclic peptides, specifically classified as an amatoxin derivative. Amatoxins are characterized by their bicyclic structure and are classified as polypeptides with significant biological activity against RNA polymerase II. This classification highlights their relevance in pharmacology and toxicology.
The synthesis of Amaninamide involves complex peptide synthesis techniques. The primary methods include:
The synthesis typically includes:
Amaninamide features a bicyclic structure typical of amatoxins, with specific substitutions at positions 3 and 7 that differentiate it from other analogs. The molecular formula and key structural features include:
Crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within Amaninamide, revealing critical interactions that contribute to its binding affinity for RNA polymerase II .
Amaninamide undergoes several key reactions relevant to its biological activity:
The kinetics of these reactions can be studied using various biochemical assays that measure the rate of transcription inhibition in eukaryotic cells .
The mechanism by which Amaninamide exerts its effects primarily involves:
Studies have shown that the potency of Amaninamide correlates with its structural features, particularly the configuration at chiral centers critical for binding interactions with RNA polymerase II .
Relevant data regarding these properties can be obtained through standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Amaninamide has potential applications in various scientific fields:
Amatoxins are a class of bicyclic octapeptides produced primarily by mushroom genera Amanita, Galerina, and Lepiota. These thermostable, water-soluble toxins inhibit eukaryotic RNA polymerase II (RNAP II), halting mRNA synthesis and causing catastrophic cellular failure. Nine major amatoxins are classified by hydroxylation patterns and carboxyl group modifications: α-amanitin and β-amanitin (acidic, dihydroxylated tryptophan), γ-amanitin (monohydroxylated), amanullin (non-hydroxylated), and amaninamide (neutral, lacks 6ʹ-hydroxy-tryptophan) [1] [6] [7]. Amaninamide derivatives, such as deoxy-ile(3)-ala(7)-amaninamide, are synthetic analogues engineered to probe structure-activity relationships (Table 1).
Table 1: Classification of Key Amatoxins
Toxin | R1 (Trp) | R2 (Ile³) | R3 (Asp⁷) | Bioactivity |
---|---|---|---|---|
α-Amanitin | OH | OH | NH₂ | RNAP II inhibition (IC₅₀: 1–3 nM) |
β-Amanitin | OH | OH | OH | Similar to α-amanitin |
Amaninamide | H | OH | NH₂ | Reduced polarity, retained toxicity |
deoxy-ile(3)-ala(7)- | H | H | NH₂ | Modified uptake kinetics |
The derivative deoxy-ile(3)-ala(7)-amaninamide features two strategic modifications to the native amaninamide structure:
The core structure retains the bicyclic motif: an outer macrocycle (Ile¹–Gly⁶) and inner cross-bridge (tryptathionine linkage between Cys⁶ and Trp⁴ via a sulfoxide bond). These modifications decrease molecular weight (~880 Da vs. 903 Da for α-amanitin) and increase lipophilicity (cLogP: −4.1 vs. −5.6 for α-amanitin), impacting cellular permeability [4] [7].
Table 2: Key Structural Modifications and Impacts
Position | Native Residue (Amaninamide) | Derivative Residue | Biochemical Consequence |
---|---|---|---|
3 (Ile) | DHIle (hydroxylated) | Deoxy-Ile | Reduced H-bonding to RNAP II bridge helix |
7 (Asp) | Asn | Ala | Lower OATP1B3 affinity; altered kinetics |
Amatoxin research has evolved from toxin isolation to targeted drug design:
Table 3: Milestones in Amatoxin Analogue Development
Year | Breakthrough | Impact on Derivatives |
---|---|---|
1941 | Crystallization of amanitin (Wieland) | Foundation for structural studies |
1987 | Synthesis of amaninamide analogues (Zanotti et al.) | Enabled deoxy-ile(3) variants |
2002 | RNAP II/α-amanitin co-crystal structure | Mapped binding site for residue-specific engineering |
2025 | Multigram synthesis of amaninamide (ChemRxiv) | Solved ADC payload supply bottlenecks |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1